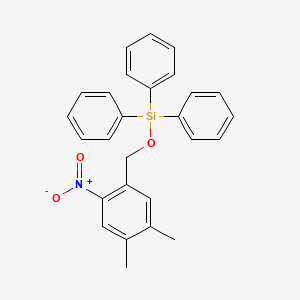

((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane

Beschreibung

((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane: is a chemical compound with the molecular formula C27H25NO3Si . It is known for its unique structural features, which include a nitrobenzyl group and a triphenylsilane moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Eigenschaften

CAS-Nummer |

92449-64-4 |

|---|---|

Molekularformel |

C27H25NO3Si |

Molekulargewicht |

439.6 g/mol |

IUPAC-Name |

(4,5-dimethyl-2-nitrophenyl)methoxy-triphenylsilane |

InChI |

InChI=1S/C27H25NO3Si/c1-21-18-23(27(28(29)30)19-22(21)2)20-31-32(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20H2,1-2H3 |

InChI-Schlüssel |

AMIFJLDTQDBTBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane typically involves the reaction of 4,5-dimethyl-2-nitrobenzyl alcohol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane can undergo oxidation reactions, particularly at the nitrobenzyl group.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is used as a protecting group for alcohols and amines in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.

Biology: The compound is used in the development of photo-cleavable linkers for biological studies. These linkers can be cleaved using light, allowing for controlled release of attached molecules.

Medicine: Research is ongoing into the potential use of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane derivatives in drug delivery systems. The photo-cleavable properties make it a candidate for targeted drug release.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structural features contribute to the properties of the final products.

Wirkmechanismus

The mechanism of action of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane primarily involves its ability to act as a protecting group. The nitrobenzyl group can be cleaved under specific conditions, releasing the protected functional group. This property is exploited in various chemical and biological applications to control the release of active molecules.

Vergleich Mit ähnlichen Verbindungen

- ((4-Methoxybenzyl)oxy)triphenylsilane

- ((4-Nitrobenzyl)oxy)triphenylsilane

- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane

Comparison:

- ((4-Methoxybenzyl)oxy)triphenylsilane: Similar protecting group properties but with a methoxy substituent instead of dimethyl.

- ((4-Nitrobenzyl)oxy)triphenylsilane: Lacks the dimethyl groups, which can affect the steric and electronic properties.

- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane: Contains methoxy groups instead of methyl, which can influence the reactivity and stability.

Uniqueness: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is unique due to the presence of both dimethyl and nitro groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring selective protection and deprotection steps.

Biologische Aktivität

((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the presence of a nitro group and triphenylsilane moiety, suggest potential biological activities that merit exploration. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane can be represented as follows:

This compound consists of a triphenylsilane backbone with a nitro-substituted benzyl ether functional group. The presence of the nitro group is particularly significant as it often enhances the reactivity and biological activity of organic compounds.

The biological activity of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that the nitro group may facilitate electron transfer processes or act as an electrophile in biochemical reactions.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, nitro-substituted compounds are known to interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic functions within microbial cells.

- Antioxidant Properties : The presence of the triphenylsilane moiety may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane on various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Table 1 : Cytotoxicity data for ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane against various cancer cell lines.

Case Studies

- Anticancer Activity : A study conducted on the effects of this compound on human breast cancer cells (MCF-7) showed significant inhibition of cell growth at concentrations as low as 12 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane. Modifications to the nitro group position or variations in the silane structure may enhance potency or selectivity:

- Nitro Group Positioning : Variations in the position of the nitro group on the benzene ring have been shown to affect enzyme binding affinity and cellular uptake.

- Silane Variants : Altering the substituents on the triphenylsilane moiety can influence lipophilicity and membrane permeability, which are critical for achieving effective concentrations in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.